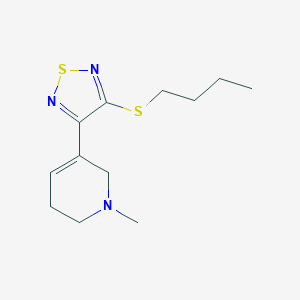
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a complex organic compound that features a thiadiazole ring fused with a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and its subsequent attachment to the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antinociceptive agent, which can help in pain management.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazole derivatives and tetrahydropyridine derivatives. Examples include:
- 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles
- 3-(3-Methylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
Uniqueness
What sets 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
生物活性
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (commonly referred to as BTTP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of BTTP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BTTP has the molecular formula C12H19N3S2 and a molecular weight of approximately 251.4 g/mol. Its structure includes a thiadiazole ring and a tetrahydropyridine moiety, which are crucial for its biological interactions.
Research indicates that BTTP exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Notably:
- Muscarinic Receptor Modulation : BTTP has been identified as a selective muscarinic agent. Studies show that it can modulate muscarinic receptor activity, which is significant for cognitive functions and memory enhancement .
- Antioxidant Activity : Preliminary studies suggest that BTTP may possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is essential for preventing cellular damage in neurodegenerative diseases .
Biological Activity Data
Case Studies
- Cognitive Enhancement in Rodent Models : In a controlled study involving rats, BTTP was administered to evaluate its effects on memory retention. Results indicated significant improvements in memory tasks compared to control groups .
- Oxidative Stress Reduction : A study assessed the impact of BTTP on oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with BTTP reduced levels of reactive oxygen species (ROS), suggesting protective effects against neurodegeneration .
- Antimicrobial Activity : An investigation into the antimicrobial properties of BTTP revealed that it effectively inhibited the growth of specific bacterial strains in vitro, highlighting its potential as a therapeutic agent against infections .
特性
CAS番号 |
131987-16-1 |
|---|---|
分子式 |
C12H19N3S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |
InChIキー |
SFXHHGRYNXLPKT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NSN=C1C2=CCCN(C2)C |
正規SMILES |
CCCCSC1=NSN=C1C2=CCCN(C2)C |
Key on ui other cas no. |
131987-16-1 |
同義語 |
(11C)butylthio-TZTP 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled butylthio-TZTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















